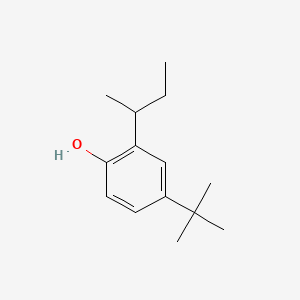

4-Tert-butyl-2-sec-butylphenol

Overview

Description

4-Tert-butyl-2-sec-butylphenol is an organic compound with the molecular formula C14H22O . It is also known by other names such as 2-butan-2-yl-4-tert-butylphenol and 2-(1-Methylpropyl)-4-tert-butylphenol .

Synthesis Analysis

The synthesis of 4-sec-butyl-2,6-di-tert-butylphenol from 4-(sec-butyl) phenol and isobutene using sulfuric resin as a catalyst has been reported . Another study reported the degradation and mineralization of 4-tert-butylphenol in water using Fe-doped TiO2 catalysts .Molecular Structure Analysis

The molecular weight of this compound is 206.32 g/mol . The IUPAC name is 2-butan-2-yl-4-tert-butylphenol . The InChI and Canonical SMILES representations provide more details about its molecular structure .Chemical Reactions Analysis

A study reported the degradation and mineralization of 4-tert-butylphenol in water using Fe-doped TiO2 catalysts . The reaction involved the destruction of the cell wall, cell membrane, and cellular redox homeostasis of U. virens, ultimately resulting in fungal cell death .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 206.32 g/mol, XLogP3-AA of 4.9, one hydrogen bond donor count, one hydrogen bond acceptor count, and three rotatable bond counts .Scientific Research Applications

Synthesis and Catalysis

- The synthesis of 4-(Sec-butyl)-2,6-di-tert-butylphenol from 4-(sec-butyl) phenol and isobutene using sulfuric resin as a catalyst has been investigated. Optimal conditions for synthesis include using sulfuric resin with a mass fraction of 3%-5%, a molar ratio of 1:2 (4-(sec-butyl) butylphenol to isobutene), and specific temperature and pressure conditions. This results in a product with more than 95% selectivity and a yield of over 95% (Z. Yong, 2012).

Electrochemical Reactivity

- Bulky phenols like 4-tert-butyl-2-sec-butylphenol and its analogues show varying degrees of reactivity with superoxide anion radicals. Using electrochemical methods such as cyclic voltammetry and square wave voltammetry, it's found that these compounds reduce the anodic current intensity associated with superoxide anion oxidation, indicating their effectiveness as radical quenchers (Nicole L. Zabik et al., 2019).

Photocatalytic Degradation

- Research on the photocatalytic degradation and mineralization of 4-tert-butylphenol in water using Fe-doped TiO2 nanoparticles under UV light irradiation has been conducted. Findings indicate that Fe-doped TiO2 demonstrates high photocatalytic efficiency in organic carbon removal and 4-tert-butylphenol conversion, with potential applications in water treatment (A. Makhatova et al., 2019).

Hydrogenation in Supercritical CO2

- The hydrogenation of tert-butylphenols, including 4-tert-butylphenol, over charcoal-supported rhodium catalyst in supercritical carbon dioxide (scCO2) solvent has been studied. This research highlights the higher cis ratio for tert-butylcyclohexanol obtained in scCO2 compared to other solvents, suggesting enhanced stereoselectivity in this medium (N. Hiyoshi et al., 2007).

Biodegradation

- Sphingobium fuliginis strains isolated from Phragmites australis rhizosphere sediment are capable of utilizing 4-tert-butylphenol as a carbon and energy source. This suggests potential applications in bioremediation of environments polluted by 4-tert-butylphenol and other similar compounds (T. Toyama et al., 2010).

Lipid Chromatography

- The inclusion of small quantities of 4-methyl-2,6-di-tert.-butylphenol in solvents during chromatography of lipids helps protect them from autoxidation, without affecting their separation. This compound is easily detected and removed when necessary, offering a protective measure in lipid analysis (J. J. Wren et al., 1964).

Dirhodium-Catalyzed Oxidations

- Dirhodium caprolactamate catalyzes the generation of the tert-butylperoxy radical, which is effective for the oxidation of phenols and anilines, including 4-tert-butylphenol. This process provides insights into the mechanism of oxidation and potential applications in organic synthesis (M. Ratnikov et al., 2011).

Alkylation Reaction Catalysis

- The study of the alkylation reaction of phenol and tert-butyl alcohol, where tert-butylphenol is used as an intermediate, has led to the development of efficient and recyclable catalysts. This research provides insights for the industrial synthesis of tert-butylphenol (De-Long Zhang et al., 2022).

Thermochemical and Theoretical Studies

- The standard molar enthalpies of formation for various tert-butylphenol isomers, including 4-tert-butylphenol, have been derived, contributing to a better understanding of their thermochemical properties and potential applications in various fields (M. Ribeiro da Silva et al., 1999).

Mechanism of Action

Target of Action

Phenolic compounds like 4-Tert-butyl-2-sec-butylphenol often interact with proteins and enzymes in the body. They can bind to these targets and modulate their activity . .

Mode of Action

Phenols generally act as weak organic acids They can donate a proton (H+) from the hydroxyl group (-OH), leading to various reactions

Biochemical Pathways

Phenolic compounds can participate in various biochemical reactions due to their acidic nature .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

4-Tert-butyl-2-sec-butylphenol plays a significant role in biochemical reactions due to its phenolic structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to induce the enzyme CYP102 (Cytochrome P450BM-3) in Bacillus megaterium . This interaction suggests that this compound can influence the metabolism of other compounds by modulating the activity of cytochrome P450 enzymes, which are crucial for the oxidative metabolism of various substrates.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to exhibit estrogenic properties, which means it can mimic the action of estrogen and bind to estrogen receptors . This interaction can influence cell signaling pathways, gene expression, and cellular metabolism. Additionally, this compound has been shown to inhibit cell growth in certain cell lines, indicating its potential cytotoxic effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to estrogen receptors, leading to changes in gene expression and activation of estrogen-responsive genes . Furthermore, it has been identified as a potential endocrine disruptor, which means it can interfere with the normal functioning of the endocrine system by mimicking or blocking the action of natural hormones . This compound can also inhibit or activate specific enzymes, thereby affecting metabolic pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard conditions, but it can degrade over time, especially under oxidative conditions . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth and metabolism . These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal or no adverse effects, while at higher doses, it can cause toxicity and adverse effects . Studies have shown that high doses of this compound can lead to significant changes in liver and kidney function, indicating potential organ toxicity . These findings underscore the importance of dose-dependent studies to determine the safe and effective use of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites such as 3-sec-butylcatechol and 2-hydroxy-6-oxo-7-methylnona-2,4-dienoic acid . These metabolites can further undergo degradation and be excreted from the body. The involvement of this compound in these metabolic pathways highlights its potential impact on metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Additionally, this compound can accumulate in specific tissues, leading to localized effects. Understanding the transport and distribution of this compound is crucial for assessing its overall impact on cellular and tissue function.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins, thereby affecting cellular processes.

properties

IUPAC Name |

2-butan-2-yl-4-tert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-6-10(2)12-9-11(14(3,4)5)7-8-13(12)15/h7-10,15H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKFZLMPBXBMSPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=C(C=CC(=C1)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20335588 | |

| Record name | 4-tert-butyl-2-sec-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20335588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51390-14-8 | |

| Record name | 4-(1,1-Dimethylethyl)-2-(1-methylpropyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51390-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Methylpropyl)-4-tert-butylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051390148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-butyl-2-sec-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20335588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-methylpropyl)-4-tert-butylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.031 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-[3-(2-chlorophenyl)-4-cyano-1,2-oxazol-5-yl]ethenylamino]benzoic Acid](/img/structure/B1363033.png)

![1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-imidazol-4-yl}-1-ethanone O-methyloxime](/img/structure/B1363040.png)

![3-Amino-4-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile](/img/structure/B1363073.png)